molecular formula C15H15O3P B12530457 Acetic acid, [(diphenylphosphino)oxy]-, methyl ester CAS No. 820961-77-1

Acetic acid, [(diphenylphosphino)oxy]-, methyl ester

Cat. No.: B12530457
CAS No.: 820961-77-1
M. Wt: 274.25 g/mol
InChI Key: WAASHXBRGIPPAO-UHFFFAOYSA-N
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Description

Its structure can be represented as CH₃CO-O-P(Ph)₂, where the phosphorus atom is trivalent and bonded to two phenyl groups. This compound belongs to a class of phosphine oxide derivatives, which are notable for their use in catalysis, ligand design, and organic synthesis.

Properties

CAS No.

820961-77-1

Molecular Formula

C15H15O3P

Molecular Weight

274.25 g/mol

IUPAC Name

methyl 2-diphenylphosphanyloxyacetate

InChI

InChI=1S/C15H15O3P/c1-17-15(16)12-18-19(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

WAASHXBRGIPPAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(diphenylphosphino)oxy]-, methyl ester typically involves the reaction of diphenylphosphine oxide with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(diphenylphosphino)oxy]-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while reduction would produce alcohols.

Scientific Research Applications

Electrochemical Applications

1.1 Lithium-Ion Batteries

One of the most prominent applications of acetic acid, [(diphenylphosphino)oxy]-, methyl ester is in the formulation of electrolyte compositions for lithium-ion batteries. The compound acts as an effective additive that enhances the performance of electrolyte solutions, particularly those containing propylene carbonate.

  • Performance Characteristics : The inclusion of this compound in electrolyte formulations contributes to improved cycling performance and stability at low temperatures, making it suitable for use in various battery technologies. These electrolyte compositions have demonstrated low melting points and comparable flashpoints to traditional electrolytes based on ethylene carbonate, thereby expanding their usability in battery applications .
  • Composition Details : Typically used in concentrations ranging from 0.1% to 10% by weight within the electrolyte mixture, this compound facilitates the solubility of conductive salts and reduces viscosity, which is crucial for optimizing battery efficiency .

Medicinal Chemistry

2.1 Prodrug Development

This compound has been explored as a prodrug in medicinal chemistry due to its ability to enhance the bioavailability of certain therapeutic agents. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body.

  • Mechanism of Action : The compound can be hydrolyzed by esterases present in biological tissues, releasing active pharmaceutical ingredients (APIs). This property allows for targeted drug delivery and improved pharmacokinetic profiles .
  • Case Studies : Research has indicated that prodrugs involving acetic acid derivatives can significantly increase lipophilicity, aiding cellular uptake. For instance, studies involving bis-pivaloyloxymethyl methyl ester monophosphonate prodrugs have shown promising results in enhancing the therapeutic efficacy of nucleoside analogs through this mechanism .

Synthesis and Industrial Uses

3.1 Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions including esterification processes involving diphenyl phosphine oxides and acetic acid derivatives.

  • Industrial Relevance : Its role as an intermediate in the production of other chemical compounds makes it valuable in the chemical manufacturing sector. This includes applications as a solvent or reagent in organic synthesis .

Summary of Key Findings

The applications of this compound span across multiple domains including:

Application AreaKey BenefitsExample Uses
Electrochemical SystemsEnhances battery performanceLithium-ion batteries
Medicinal ChemistryImproves bioavailability as a prodrugTargeted drug delivery systems
SynthesisActs as an intermediate in chemical manufacturingSolvent or reagent in organic synthesis

Mechanism of Action

The mechanism of action of acetic acid, [(diphenylphosphino)oxy]-, methyl ester involves its ability to act as a ligand and form complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related organophosphorus esters in terms of molecular features, reactivity, and applications.

Structural and Functional Analogues

Compound Name Ester Group Phosphorus Substituents Oxidation State CAS Number Key Applications/Properties References
Acetic acid, [(diphenylphosphino)oxy]-, methyl ester Methyl Diphenylphosphino (PPh₂) +3 - Potential ligand for catalysis Inferred
Ethyl (diphenylphosphoryl)acetate Ethyl Diphenylphosphoryl (O=PPh₂) +5 6361-5-3 Intermediate in organic synthesis
Diethyl (methoxycarbonylmethyl)phosphonate Ethyl Diethylphosphonate (PO(OEt)₂) +5 1596-84-5 Flame retardant, plasticizer
Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester Ethyl Diethoxyphosphinyl (PO(OEt)₂) +5 85187-18-4 Not specified; likely synthetic intermediate
Ethyl 2-[methyl(triphenyl)-λ⁵-phosphanyl]acetate Ethyl Methyltriphenylphosphoranyl +5 652157-26-1 Specialized ligand or reagent

Key Differences

Oxidation State and Reactivity: The target compound’s trivalent phosphorus (P⁺³) makes it more nucleophilic and prone to oxidation compared to pentavalent phosphorus (P⁺⁵) derivatives like phosphoryl or phosphonate esters. For example, ethyl (diphenylphosphoryl)acetate (P⁺⁵) is more stable under oxidative conditions . Phosphonate esters (e.g., diethyl methoxycarbonylmethyl phosphonate) exhibit higher hydrolytic stability due to the P=O bond, whereas the diphenylphosphino group in the target compound may render it susceptible to hydrolysis or ligand-exchange reactions .

Catalytic Utility: Diphenylphosphino-containing compounds are widely used as ligands in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions) . In contrast, phosphonate esters (e.g., diethyl methoxycarbonylmethyl phosphonate) are less common in catalysis but serve as flame retardants or plasticizers .

Synthetic Accessibility: The synthesis of diphenylphosphino derivatives often involves palladium-mediated steps, as seen in the preparation of ferrocene-based phosphine ligands . The target compound may require similar conditions, such as coupling reactions with [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride .

Data Tables

Table 1: Structural Comparison of Organophosphorus Acetic Acid Esters

Property Target Compound Ethyl (Diphenylphosphoryl)acetate Diethyl Methoxycarbonylmethyl Phosphonate
Molecular Formula C₁₅H₁₅O₃P C₁₆H₁₇O₄P C₇H₁₅O₅P
Molecular Weight (g/mol) ~274.25 304.28 210.16
Phosphorus Oxidation State +3 +5 +5
Stability Air-sensitive (P⁺³) Oxidatively stable Hydrolytically stable

Biological Activity

Acetic acid, [(diphenylphosphino)oxy]-, methyl ester is a phosphoric acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a diphenylphosphino group that may influence its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C12_{12}H15_{15}O3_3P. The presence of the diphenylphosphino group is significant as it can enhance the lipophilicity and bioavailability of the compound.

Biological Activity Overview

Research indicates that acetic acid derivatives exhibit a range of biological activities, including antioxidant, anticancer, and antimicrobial properties. The specific activities associated with this compound are summarized in Table 1.

Biological Activity Mechanism References
AntioxidantScavenging free radicals
AnticancerInhibition of cell proliferation
AntimicrobialDisruption of microbial cell membranes
  • Antioxidant Activity : Acetic acid esters have been shown to scavenge reactive oxygen species (ROS), thereby preventing oxidative stress in cells. This activity is crucial in protecting against cellular damage and inflammation.
  • Anticancer Properties : Studies have demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, a study indicated that related phosphonate compounds exhibit significant cytotoxicity against various cancer cell lines by disrupting metabolic pathways essential for tumor growth .
  • Antimicrobial Effects : The compound's ability to disrupt microbial membranes has been observed in several studies, indicating its potential as an antimicrobial agent. This property could be beneficial in treating infections caused by resistant bacterial strains .

Case Studies

  • Anticancer Activity : A recent study evaluated the effects of phosphine oxide derivatives on cancer cell lines. The results showed that these compounds could significantly reduce cell viability in breast cancer cells, suggesting a promising avenue for further research into their use as anticancer agents .
  • Antimicrobial Efficacy : In another study, the antimicrobial activity of various esters was assessed against common pathogens. Acetic acid derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential role in developing new antimicrobial therapies .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound is readily absorbed and metabolized in vivo, with a half-life conducive to therapeutic application. Further research is needed to elucidate its metabolic pathways and potential interactions with other drugs.

Q & A

Basic Research Questions

Q. How can the molecular structure of acetic acid, [(diphenylphosphino)oxy]-, methyl ester be determined experimentally?

  • Methodological Answer : Utilize X-ray crystallography for unambiguous structural elucidation. For example, the SIR97 software integrates direct methods and least-squares refinement to solve crystal structures, enabling precise determination of bond lengths, angles, and stereochemistry . Complementary techniques like 1H^{1}\text{H} and 31P^{31}\text{P} NMR spectroscopy can validate the phosphine oxide and ester moieties by comparing chemical shifts with analogous compounds (e.g., methyl esters of substituted phenoxyacetic acids) . High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]+^+) and fragmentation patterns, referencing databases such as NIST Chemistry WebBook for validation .

Q. What are the key physicochemical properties of this compound, and how are they measured?

  • Methodological Answer :

  • Vapor Pressure : Determine via gas-liquid chromatography (GLC) using modified retention time methods, as applied to structurally similar phenoxyacetic esters .
  • Solubility : Conduct phase equilibrium studies in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy or gravimetric analysis .
  • Thermodynamic Data : Calculate enthalpy of formation (ΔfH\Delta_fH^\circ) via combustion calorimetry or computational methods (e.g., density functional theory) .

Q. How can synthetic routes for this compound be optimized for yield and purity?

  • Methodological Answer : Adopt a stepwise approach:

Esterification : React [(diphenylphosphino)oxy]acetic acid with methanol under acidic catalysis (e.g., H2_2SO4_4), monitoring progress via FT-IR for ester carbonyl (1720–1740 cm1^{-1}) formation.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to remove unreacted phosphine oxide byproducts .

Validation : Confirm purity (>95%) via HPLC with a C18 column and diode-array detection, comparing retention times to standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer :

  • Cross-Validation : Combine 13C^{13}\text{C} NMR DEPT experiments with heteronuclear correlation spectroscopy (HSQC, HMBC) to assign ambiguous signals, particularly for overlapping aromatic or ester carbons.
  • Computational Modeling : Compare experimental NMR shifts with those predicted by Gaussian-based quantum mechanical calculations (e.g., B3LYP/6-311+G(d,p)) .
  • Alternative Techniques : If crystallography is unfeasible, use electron diffraction or dynamic nuclear polarization (DNP)-enhanced NMR for improved sensitivity .

Q. What strategies are effective in designing catalytic applications involving this compound as a ligand?

  • Methodological Answer :

  • Landscape Analysis : Benchmark against known diphenylphosphino-containing ligands (e.g., triphenylphosphine derivatives) in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess steric/electronic effects .
  • Coordination Studies : Perform titration experiments with transition metals (e.g., Pd, Rh) using UV-Vis and 31P^{31}\text{P} NMR to determine binding constants and stoichiometry.
  • Catalytic Screening : Test activity in model reactions (e.g., hydrogenation) under inert atmospheres, varying solvent polarity and temperature to optimize turnover frequency (TOF) .

Q. How can environmental degradation pathways of this compound be analyzed?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–10) at 25–50°C, analyzing breakdown products via LC-MS/MS. Compare with databases like ECOTOX for organophosphorus degradation patterns .
  • Photodegradation : Expose to UV light (254 nm) in a photoreactor, identifying intermediates (e.g., diphenylphosphinic acid) using high-resolution orbitrap MS .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity, correlating results with quantitative structure-activity relationship (QSAR) predictions .

Data Analysis and Validation

Q. What methods ensure reproducibility in quantifying this compound in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Employ solid-phase extraction (SPE) with C18 cartridges for environmental or biological samples, followed by derivatization (e.g., silylation) for GC-MS compatibility .
  • Internal Standards : Use deuterated analogs (e.g., CD3_3-labeled ester) to correct for matrix effects in quantitative MS workflows .
  • Interlaboratory Validation : Participate in round-robin trials with standardized protocols (e.g., ISO 17025) to assess inter-run precision .

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